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Z-DEVD-CMK (trifluoroacetate salt)

Cat. No.: B10797112
M. Wt: 757.1 g/mol
InChI Key: UBIFJNREVWXBMB-ILOSSIDHSA-N
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Description

Significance of Caspase Inhibition in Cell Death Research

Caspases are a family of cysteine-aspartic proteases that play a central role in mediating cell death and inflammation. nih.gov These enzymes are critical regulators of apoptosis, a form of programmed cell death essential for normal tissue homeostasis. nih.govrndsystems.com In the apoptotic pathway, initiator caspases activate executioner caspases, which then dismantle the cell by cleaving key structural proteins, leading to characteristic morphological changes like DNA fragmentation and membrane blebbing. nih.gov

The functions of caspases are not limited to apoptosis. Caspase-1, for instance, is a key player in inflammation, where it processes pro-inflammatory cytokines. oup.comoup.com Furthermore, recent research has unveiled a programmed inflammatory cell death pathway known as pyroptosis, which is mediated by caspases and the gasdermin protein family. oup.comnih.gov Gasdermin E (GSDME), a substrate of caspase-3, can act as an effector for pyroptosis. nih.gov Given their central role, the dysregulation of caspase activity is implicated in a wide range of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. nih.govscilit.comnih.gov Insufficient caspase activation can contribute to tumor development, while excessive activity can lead to detrimental cell loss, as seen in certain neurodegenerative diseases. nih.gov Therefore, the ability to specifically inhibit caspases is of paramount importance for both fundamental research into cell death mechanisms and the exploration of potential therapeutic strategies for diseases involving aberrant apoptosis. nih.govscilit.com

Historical Context and Development of Peptide-Based Protease Inhibitors

The development of protease inhibitors represents a major success in structure-based drug design. wikipedia.org Many physiological processes rely on the precise regulation of proteolytic enzymes, and their inhibition has significant therapeutic potential. nih.govwikipedia.org The rational design of peptide-based inhibitors was an early and effective strategy to create research tools and drug candidates. scilit.com This approach is founded on creating molecules that mimic the natural substrates of a target protease, thereby fitting into the enzyme's active site and blocking its function. wikipedia.org

A prominent example of this strategy is the development of HIV protease inhibitors, which were designed based on an understanding of the HIV aspartic protease's mechanism. wikipedia.org These inhibitors often feature a non-hydrolyzable peptide bond mimic, such as a hydroxyethylene group, which the protease cannot cleave. wikipedia.org This field has seen a progression from non-covalent inhibitors to covalent modifiers. scilit.com While initially considered safer due to their reversible binding, covalent inhibitors, which form a permanent bond with the enzyme, have gained prominence for their potential to be more effective and selective, which can lead to lower required doses and fewer off-target effects. scilit.com This evolution has led to the emergence of covalent-reversible inhibitors, which combine the potency of irreversible inhibitors with the safety profile of reversible ones. scilit.com Plant-derived peptides also represent a vast and diverse source of protease inhibitors that are being explored for therapeutic applications. nih.govnih.gov

Role of Z-DEVD-CMK as a Research Tool

Z-DEVD-CMK is a specific, cell-permeable, and irreversible peptide inhibitor of caspases. selleckchem.combpsbioscience.com Its design is based on the preferred cleavage sequence of caspase-3, Asp-Glu-Val-Asp (DEVD). nih.gov The "Z" refers to a benzyloxycarbonyl group, which enhances cell permeability. The "CMK" stands for chloromethylketone, a reactive group that forms an irreversible covalent bond with the cysteine residue in the active site of the target caspase, thus permanently inactivating the enzyme. rndsystems.combiomol.com

While it is most potent against caspase-3, Z-DEVD-CMK also demonstrates inhibitory activity against other executioner caspases like caspase-7, and initiator caspases such as caspase-6, caspase-8, and caspase-10. selleckchem.combpsbioscience.com This makes it a powerful tool for studying cellular processes mediated by these enzymes. Researchers commonly use Z-DEVD-CMK to determine whether a particular cell death pathway is caspase-dependent. For example, its application has been shown to block apoptosis in various cell types and experimental models, including ceramide-induced cardiomyocyte death and apoptosis in cultured brain microvessel endothelial cells. selleckchem.com By inhibiting caspase-3, it prevents the cleavage of downstream substrates like PARP (Poly (ADP-ribose) polymerase) and Gasdermin E, thereby blocking both apoptotic and pyroptotic events. nih.gov This allows scientists to dissect the intricate signaling loops and hierarchies within the complex network of programmed cell death. rndsystems.com

Data Tables

Table 1: Physicochemical Properties of Z-DEVD-CMK (trifluoroacetate salt)

PropertyValueSource(s)
Formal Name N-[(phenylmethoxy)carbonyl]-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide, trifluoroacetate (B77799) salt biomol.com
Synonyms Z-Asp-Glu-Val-Asp-CMK biomol.com
Molecular Formula C27H35ClN4O12 . XCF3COOH biomol.com
Formula Weight 643.0 biomol.com
Purity >95% biomol.com
Formulation A solid biomol.com
Solubility DMSO: 1 mg/ml; ≥60 mg/mL in DMSO bpsbioscience.combiomol.com
InChI Key UBIFJNREVWXBMB-ILOSSIDHSA-N biomol.com

Table 2: Inhibitory Profile of Z-DEVD-CMK

Target ProteaseActivityResearch ContextSource(s)
Caspase-3 Irreversible inhibitor; IC50 of 18 µMPrimary target; blocks apoptosis and pyroptosis. selleckchem.combpsbioscience.commedchemexpress.com
Caspase-6 InhibitorAlso shows potent inhibition. selleckchem.com
Caspase-7 InhibitorAlso shows potent inhibition. selleckchem.com
Caspase-8 InhibitorAlso shows potent inhibition. selleckchem.com
Caspase-10 InhibitorAlso shows potent inhibition. selleckchem.com
Cathepsin B Irreversible inhibitor (in enzyme assays)No effect observed in Jurkat T cells. biomol.com
Cathepsin L Irreversible inhibitor (in enzyme assays)No effect observed in Jurkat T cells. biomol.com
Cathepsin S Irreversible inhibitor (in enzyme assays)No effect observed in Jurkat T cells. biomol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36ClF3N4O14 B10797112 Z-DEVD-CMK (trifluoroacetate salt)

Properties

Molecular Formula

C29H36ClF3N4O14

Molecular Weight

757.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C27H35ClN4O12.C2HF3O2/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39);(H,6,7)/t16-,17-,18-,23-;/m0./s1

InChI Key

UBIFJNREVWXBMB-ILOSSIDHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Mechanisms of Protease Inhibition by Z Devd Cmk

Caspase Inhibition Dynamics and Specificity

Z-DEVD-CMK exhibits a specific pattern of inhibition across the caspase family, with a primary targeting of effector caspases, particularly caspase-3. Its efficacy against other caspases varies, reflecting the nuanced substrate specificities within this protease family.

Irreversible Caspase-3 Inhibition

Z-DEVD-CMK is widely recognized as a specific and irreversible inhibitor of caspase-3. bpsbioscience.commedchemexpress.comselleckchem.com This irreversible binding is a key feature of its mechanism, leading to a complete and sustained shutdown of the enzyme's proteolytic activity. The specificity for caspase-3 is driven by the DEVD peptide sequence, which mimics the cleavage site in key caspase-3 substrates like poly(ADP-ribose) polymerase (PARP). The chloromethylketone group reacts with the cysteine in the active site of caspase-3, forming a stable thioether linkage that permanently inactivates the enzyme. bpsbioscience.combdbiosciences.com

Inhibition of Other Effector Caspases (e.g., Caspase-6, -7)

In addition to its potent inhibition of caspase-3, Z-DEVD-CMK also demonstrates inhibitory activity against other effector caspases, namely caspase-6 and caspase-7. bpsbioscience.comselleckchem.combio-techne.com These caspases share some substrate specificity with caspase-3 and are also involved in the execution phase of apoptosis. While the DEVD sequence is optimally recognized by caspase-3, it can also be accommodated by the active sites of caspase-6 and caspase-7, leading to their inhibition. The inhibition of these caspases by Z-DEVD-CMK is also irreversible due to the covalent modification by the CMK group.

Inhibition of Initiator Caspases (e.g., Caspase-8, -10)

Z-DEVD-CMK has been reported to inhibit initiator caspases such as caspase-8 and caspase-10. bpsbioscience.comselleckchem.combio-techne.com These caspases are positioned upstream in the apoptotic signaling cascade and are responsible for activating the downstream effector caspases. The inhibition of these initiator caspases by Z-DEVD-CMK is generally less potent than its inhibition of caspase-3, reflecting differences in the optimal substrate recognition sequences for these enzymes. Nevertheless, the ability of Z-DEVD-CMK to target these upstream caspases indicates a broader spectrum of anti-apoptotic activity.

Enzyme Kinetic Studies of Caspase Interaction

Enzyme kinetic studies have been conducted to quantify the inhibitory potency of Z-DEVD-CMK and its analogs against various caspases. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness. For caspase-3, reported IC50 values for the closely related Z-DEVD-FMK are in the micromolar range. One study reported an IC50 of 18 µM, while another determined it to be 1.326 µM. medchemexpress.combdbiosciences.com A study also determined the dissociation constant (Kd) for Z-DEVD-FMK binding to caspase-3 to be 2.6 μM. nih.gov

While Z-DEVD-CMK is known to inhibit caspases-6, -7, -8, and -10, specific IC50 or Ki values for the trifluoroacetate (B77799) salt form are not consistently available in the reviewed literature. The table below summarizes the available kinetic data.

Enzyme Kinetic Data for Z-DEVD-CMK Inhibition of Caspases

CaspaseKinetic ParameterValueReference
Caspase-3IC5018 µM (for Z-DEVD-FMK) medchemexpress.com
Caspase-3IC501.326 µM (for Z-DEVD-FMK) bdbiosciences.com
Caspase-3Kd2.6 µM (for Z-DEVD-FMK) nih.gov
Caspase-6Inhibition reported, specific kinetic data not available bpsbioscience.comselleckchem.combio-techne.com
Caspase-7Inhibition reported, specific kinetic data not available bpsbioscience.comselleckchem.combio-techne.com
Caspase-8Inhibition reported, specific kinetic data not available bpsbioscience.comselleckchem.combio-techne.com
Caspase-10Inhibition reported, specific kinetic data not available bpsbioscience.comselleckchem.combio-techne.com

Interaction with Other Protease Families

While Z-DEVD-CMK is primarily characterized as a caspase inhibitor, its reactivity is not exclusively limited to this family of proteases. The electrophilic nature of the chloromethylketone group allows for potential interactions with other cysteine proteases that share similarities in their active site architecture.

Inhibition of Cathepsins (e.g., Cathepsin B, L, S, V, F) in Enzyme Assays

In vitro enzyme assays have revealed that Z-DEVD-CMK can act as an irreversible inhibitor of most cathepsins. medchemexpress.com Cathepsins are a family of lysosomal cysteine proteases involved in various physiological processes, including protein degradation and immune responses. The inhibitory activity of Z-DEVD-CMK against cathepsins such as Cathepsin B, L, S, and V has been noted. medchemexpress.com However, in a study modeling necrotic cell death, cathepsin B was not expressed, suggesting the effects of Z-DEVD-fmk in that system were independent of this particular cathepsin. nih.gov

Detailed kinetic studies providing specific IC50 or Ki values for the inhibition of individual cathepsins (B, L, S, V, and F) by Z-DEVD-CMK (trifluoroacetate salt) are not widely available in the current scientific literature. Therefore, a quantitative comparison of its potency against different cathepsins is challenging.

Inhibition of Cathepsin Family Proteases by Z-DEVD-CMK

CathepsinInhibition DataReference
Cathepsin BInhibition reported, specific kinetic data not available medchemexpress.com
Cathepsin LInhibition reported, specific kinetic data not available medchemexpress.com
Cathepsin SInhibition reported, specific kinetic data not available medchemexpress.com
Cathepsin VInhibition reported, specific kinetic data not available medchemexpress.com
Cathepsin FData not available

Differential Effects on Cathepsins in Cellular Contexts

The effect of Z-DEVD-based inhibitors on cathepsins, a family of lysosomal proteases, is not uniform and appears to be highly dependent on the specific cathepsin and the cellular model being studied. Research indicates that Z-DEVD-CMK can inhibit cathepsin B activity both in vitro and within tissue culture cells. researchgate.net This suggests a direct interaction between the inhibitor and this particular cysteine cathepsin.

Further evidence for the inhibition of cathepsins by Z-DEVD compounds comes from studies on plant systems. In Arabidopsis thaliana, the caspase-3 inhibitor Z-DEVD-CHO was demonstrated to strongly inhibit the DEVDase activity of AtCathB3, a plant cathepsin B. ibpc.fr This finding supports the potential for the DEVD peptide sequence to be recognized and blocked by certain cathepsins that may have caspase-like substrate specificities. ibpc.fr

However, the inhibitory action is not universal across all cellular conditions. For instance, in an in vitro model of necrotic cell death induced by maitotoxin (B1166249) in neuronal cells, cathepsin B was not expressed, and therefore its activity was not a factor. nih.gov This highlights that the cellular context and the specific proteases activated during a biological process are critical determinants of Z-DEVD-CMK's effects. The inhibitor's impact on cathepsins is therefore conditional and cannot be assumed in all experimental systems. nih.govresearchgate.net

Table 1: Summary of Z-DEVD-CMK and Related Inhibitor Effects on Cathepsins

Inhibitor/Compound Target Cathepsin Cellular Context/Assay Observed Effect Reference
Z-DEVD-CMK Cathepsin B In vitro & Tissue Culture Cells Efficient inhibition of activity. researchgate.net
Z-DEVD-CHO Arabidopsis Cathepsin B3 (AtCathB3) Enzymatic Assay Strong inhibition of DEVDase activity. ibpc.fr

Influence on Calpain Activity

Z-DEVD-CMK and its fluoromethylketone (fmk) analog have demonstrated a significant inhibitory effect on calpains, a family of calcium-dependent, non-lysosomal cysteine proteases. This interaction is a critical off-target effect that can complicate the interpretation of data from studies aiming to isolate the role of caspase-3.

In a cell-free assay, Z-DEVD-fmk was shown to directly reduce the hydrolysis of the protein casein by purified calpain I. nih.gov This provides clear evidence of a direct inhibitory interaction. This effect extends to cellular and in vivo models. In an in vitro model of necrotic cell death, Z-DEVD-fmk markedly reduced the expression of the 145 kDa alpha-spectrin breakdown product, which is a characteristic marker of calpain activity. researchgate.netnih.gov

Furthermore, this inhibition of calpain activity by Z-DEVD-fmk has been confirmed in an in vivo model of traumatic brain injury. researchgate.netnih.gov Treatment with the inhibitor led to a reduction in the 145 kDa calpain-mediated alpha-spectrin cleavage fragment in the injured brain tissue. researchgate.netnih.gov The neuroprotective effects observed with Z-DEVD-fmk in this context may, therefore, be attributable, at least in part, to its inhibition of calpain-related necrotic cell death rather than solely its inhibition of caspase-3. researchgate.netnih.gov The activation of calpain is a key event in various forms of neuronal cell death, and its modulation by a compound intended for caspases underscores the cross-reactivity between these protease families. kisti.re.krnih.govnih.gov

Table 2: Research Findings on the Influence of Z-DEVD-fmk on Calpain

Experimental System Substrate/Marker Measurement Result Reference
Cell-free assay Casein Hydrolysis by purified calpain I Reduced hydrolysis nih.gov
In vitro (Maitotoxin-induced neuronal injury) Alpha-spectrin Expression of 145 kDa breakdown product Markedly reduced expression researchgate.netnih.gov
In vivo (Traumatic brain injury) Alpha-spectrin Expression of 145 kDa breakdown product Reduced expression researchgate.netnih.gov

Experimental Applications of Z Devd Cmk in Cellular and Organismal Models

Modulation of Programmed Cell Death Pathways

Z-DEVD-CMK serves as a critical agent for investigating the intricate signaling cascades of programmed cell death, particularly apoptosis and, more recently, pyroptosis. By selectively blocking caspase-3 and related proteases, it allows for the elucidation of caspase-dependent events and the identification of upstream and downstream regulatory molecules.

The primary experimental application of Z-DEVD-CMK is the inhibition of apoptosis in various cellular models. Its ability to permeate cell membranes and irreversibly bind to the active site of executioner caspases prevents the proteolytic cascade that culminates in apoptotic cell death. selleckchem.combdbiosciences.com This inhibitory action is fundamental to studying the functional consequences of apoptosis in biological systems.

Z-DEVD-CMK has demonstrated efficacy in reducing apoptosis triggered by a wide array of chemical and biological inducers across different cell types. For instance, in Jurkat T-cells, pretreatment with Z-DEVD-FMK significantly reduced the level of apoptosis induced by the chemotherapeutic agent camptothecin (B557342) to levels comparable to untreated controls. bdbiosciences.com Similarly, it effectively blocks apoptotic cell death induced by 6-hydroxydopamine (6-OHDA) in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 18 μM. selleckchem.commedchemexpress.com

Studies have shown its protective effects in diverse cell lines, including:

Cardiomyocytes: Reduces ceramide-induced cell death. selleckchem.com

Brain Microvessel Endothelial Cells: Attenuates cell detachment induced by oxyhemoglobin (OxyHb). selleckchem.com

Neuronal Cells: Blocks increases in caspase-3 activity prompted by the neurotoxin MPP+. selleckchem.com

HCT116 Colon Cancer Cells: Prevents the increase in apoptotic cells caused by a ruthenium-based complex. researchgate.net

Human Primary T-cells: Increases cell viability following electrotransfer procedures by inhibiting apoptosis. mdpi.com

The following table summarizes the experimental use of Z-DEVD-CMK in attenuating apoptosis induced by various stimuli.

Cell TypeApoptotic StimulusEffect of Z-DEVD-CMKReference
Jurkat T-cellsCamptothecinReduced apoptosis to control levels bdbiosciences.com
N27 Cells6-OHDADose-dependently blocked apoptotic cell death selleckchem.com
CardiomyocytesCeramideReduced cardiomyocyte death selleckchem.com
Brain Microvessel Endothelial CellsOxyhemoglobin (OxyHb)Attenuated cell detachment selleckchem.com
N27 CellsMPP+Blocked increases in caspase-3 enzyme activity selleckchem.com
HCT116 CellsRuthenium-based complexPrevented the increase of apoptotic cells researchgate.net
Human Primary T-cellsElectrotransferIncreased T-cell viability mdpi.com
HepG2 CellsTNFα/CHXInhibited cytotoxicity nih.gov

A hallmark of apoptosis is the fragmentation of genomic DNA into nucleosomal units, a process often visualized as a "ladder" on an agarose (B213101) gel. nih.gov This event is executed by caspase-activated DNase (CAD), which becomes active after its inhibitor, ICAD, is cleaved by caspase-3. Z-DEVD-CMK directly interferes with this pathway by preventing caspase-3 activation.

In cultured cerebellar granule cells, Z-DEVD-FMK caused a concentration-dependent decrease in DNA fragmentation. researchgate.net Similarly, in cultured brain microvessel endothelial cells, treatment with Z-DEVD-FMK abolished the DNA ladders induced by OxyHb, confirming the suppression of this key apoptotic event. selleckchem.com

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment, inactivating the enzyme and facilitating cellular disassembly. researchgate.net The inhibition of PARP cleavage is therefore a widely used indicator of caspase-3 inhibition.

Multiple studies have confirmed that Z-DEVD-CMK effectively prevents PARP cleavage.

In cultured brain microvessel endothelial cells, Z-DEVD-CMK prevented OxyHb-induced cleavage of PARP. selleckchem.com

In a study on Jurkat cells, electrotransfer of pDNA caused activation of caspase-3 and subsequent PARP cleavage, which served as an indicator of apoptosis. mdpi.com

In a traumatic brain injury model, the absence of PARP cleavage in the injured cortex was noted, suggesting that apoptosis was not the primary cell death mechanism in that specific context, though Z-DEVD-fmk was still evaluated. researchgate.net

In HepG2 cells, Z-DEVD-FMK, along with newly developed inhibitors, markedly inhibited the cleavage of PARP induced by chemotherapy drugs. nih.gov

Pyroptosis is a form of pro-inflammatory programmed cell death distinct from apoptosis. nih.govnih.gov While classically mediated by inflammatory caspases (caspase-1, -4, -5, -11) that cleave Gasdermin D (GSDMD), recent evidence has implicated the executioner caspase-3 in an alternative pyroptotic pathway through the cleavage of a different gasdermin family member. nih.govfrontiersin.org

Gasdermin E (GSDME), also known as DFNA5, has been identified as a substrate for caspase-3. nih.govfrontiersin.org Upon cleavage by active caspase-3, the N-terminal fragment of GSDME forms pores in the plasma membrane, leading to cell swelling and lytic death characteristic of pyroptosis. nih.govresearchgate.net This process can effectively switch a cell death pathway from apoptosis to pyroptosis. frontiersin.org

Z-DEVD-CMK has been instrumental in studying this pathway.

In HepG2 and macrophage cell models, Z-DEVD-FMK was shown to substantially inhibit the cleavage of GSDME by caspase-3, thereby preventing pyroptotic events. nih.gov

Research on duck GSDME demonstrated that Z-DEVD-FMK could attenuate the cleavage of recombinant duck GSDME by duck caspase-3 and caspase-7 in a dose-dependent manner, almost completely abolishing cleavage at a concentration of 0.2 μM. frontiersin.org

A study on Human Coronavirus 229E infection showed that the virus induces lytic cell death partly through caspase-3-mediated cleavage of GSDME. researchgate.net The use of the caspase-3 inhibitor Z-DEVD-fmk in this context helped to elucidate the role of the caspase-3/GSDME axis in viral pathogenesis. researchgate.net

The ability of Z-DEVD-CMK to block the cleavage of both PARP (apoptosis) and GSDME (pyroptosis) underscores its role as a critical tool for distinguishing and investigating the downstream effects of caspase-3 activation. nih.gov

Investigation of Pyroptosis Mechanisms

Cross-Talk with Apoptosis and Pyroptosis Pathways

The inhibitor Z-DEVD-CMK, by targeting the central executioner caspase-3, serves as a critical tool for dissecting the intricate crosstalk between apoptosis and pyroptosis. Apoptosis and pyroptosis are distinct forms of programmed cell death with different morphological and biochemical features, yet they are interconnected. nih.govnih.govyoutube.com The activation of caspase-3 during apoptosis can, in certain contexts, lead to pyroptosis through the cleavage of Gasdermin E (GSDME). researchgate.net When caspase-3 cleaves GSDME, the resulting N-terminal fragment forms pores in the plasma membrane, leading to cell swelling and lytic death characteristic of pyroptosis. researchgate.net Therefore, the application of Z-DEVD-CMK can block this transition from apoptosis to pyroptosis by preventing GSDME cleavage.

Conversely, the pyroptotic pathway can also influence apoptotic signaling. In the absence of Gasdermin D (GSDMD), the primary substrate for inflammatory caspases (like caspase-1), activated caspase-1 can instead cleave and activate caspase-3 and -7, thereby initiating apoptosis. nih.gov This demonstrates a bidirectional relationship where the cellular machinery can pivot between these two death pathways. nih.gov Studies in SH-SY5Y neuroblastoma cells subjected to hypoxia have shown that cell death involves both apoptosis and pyroptosis, and inhibitors of both caspase-3 (like Z-DEVD-FMK) and caspase-1 can increase cell viability, suggesting the simultaneous activation of both pathways. researchgate.net This complex interplay highlights how Z-DEVD-CMK can be utilized not just as an inhibitor of apoptosis, but as a specific modulator to study the balance and switching mechanisms between these two forms of programmed cell death. nih.govnih.gov

Effects on Necrotic Cell Death Pathways

While Z-DEVD-CMK is primarily recognized as a caspase-3 inhibitor for studying apoptosis, research has revealed its capacity to attenuate necrotic cell death in particular experimental settings. nih.govresearchgate.net In a model of traumatic brain injury (TBI), treatment with Z-DEVD-fmk was found to reduce neuronal necrosis. nih.gov Histological analysis of the injured cortex showed extensive neuronal necrosis, and TUNEL staining, a marker often associated with apoptosis, was primarily Type I, which is indicative of necrosis. nih.govresearchgate.net

Further investigation in an in vitro model using maitotoxin (B1166249) to induce necrotic cell death in neurons showed that Z-DEVD-fmk significantly reduced this form of cell death. nih.gov The protective mechanism in this context was linked to the inhibition of calpain, a calcium-dependent protease. Z-DEVD-fmk was shown to reduce the expression of the 145 kDa calpain-mediated alpha-spectrin breakdown product, both in vitro and in vivo after TBI. nih.govresearchgate.net A cell-free assay further confirmed that Z-DEVD-fmk could directly reduce the hydrolysis of casein by purified calpain I. These findings suggest that the neuroprotective effects of Z-DEVD-CMK in certain injury models may be attributable, at least in part, to its "off-target" inhibition of calpain-related necrotic pathways, independent of its canonical role in apoptosis. nih.gov

The interaction between caspase-dependent apoptosis and necroptosis, a regulated form of necrosis, is a critical determinant of cell fate. Necroptosis is typically suppressed when caspase-8 is active. However, when caspase-8 is inhibited or absent, a signaling complex known as the necrosome, containing RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3, can form, leading to the phosphorylation of MLKL (Mixed Lineage Kinase Domain-Like protein) and subsequent cell death. numberanalytics.comnih.govresearchgate.net

The use of pan-caspase inhibitors, such as Z-VAD-FMK, in combination with stimuli like Tumor Necrosis Factor-alpha (TNF-α), is a standard method to experimentally induce necroptosis by blocking the apoptotic pathway and diverting the signal towards necroptotic machinery. researchgate.netnih.gov While Z-DEVD-CMK is specific for the executioner caspase-3, the broader inhibition of caspases is what typically shunts the cell death pathway towards necroptosis. nih.gov The decision between apoptosis and necroptosis is a complex, context-dependent process. numberanalytics.com The interplay is significant in pathological conditions, and understanding how inhibiting specific caspases like caspase-3 with Z-DEVD-CMK affects this balance is crucial for developing therapeutic strategies for diseases involving dysregulated cell death. numberanalytics.com

Investigation of Disease Pathogenesis Mechanisms in Experimental Models

Cardioprotective Effects in Models of Myocardial Dysfunction

Z-DEVD-CMK and its analogues have been instrumental in demonstrating the role of caspase-3 in myocardial injury and dysfunction. In experimental models of myocardial ischemia-reperfusion (I/R) injury, inhibition of caspase-3 has been shown to confer significant cardioprotection. I/R injury is known to induce cell death through both necrosis and apoptosis. nih.govnih.gov

Studies using isolated rat hearts subjected to coronary occlusion followed by reperfusion found that administering a caspase-3 inhibitor (Ac-DEVD-cmk) during the early reperfusion phase significantly limited the myocardial infarct size. nih.govnih.govcapes.gov.br This protection was comparable to that achieved with broader-spectrum caspase inhibitors. nih.govnih.gov Similarly, in a model of endotoxin-induced myocardial dysfunction, Z-DEVD-cmk improved heart contractility and reduced caspase activation and apoptosis. researchgate.net In stunned myocardium, a state of transient post-ischemic contractile dysfunction, the caspase-3 inhibitor Ac-DEVD-CHO was found to significantly improve the recovery of cardiac output and left ventricular pressure, an effect that was independent of its anti-apoptotic action. nih.gov

These findings collectively underscore that activation of caspase-3 is a key event in the pathogenesis of various forms of myocardial dysfunction and that its inhibition by compounds like Z-DEVD-CMK can protect the heart from lethal cell injury and preserve its function.

Table 1: Cardioprotective Effects of DEVD-based Inhibitors in Myocardial Dysfunction Models Data compiled from multiple sources.

Experimental ModelCompound UsedKey FindingsReference
Rat Heart I/R InjuryAc-DEVD-cmkReduced infarct-to-risk ratio from 38.5% to 27.8%. nih.gov, nih.gov
Rat Endotoxin-Induced Dysfunctionz-DEVD-cmkImproved myocardial contractile function; reduced caspase activation. researchgate.net
Rat Stunned Myocardium (I/R)Ac-DEVD-CHOImproved post-ischemic recovery of cardiac output and LV pressure. nih.gov
Human Atrial Muscle (Simulated I/R)z-DEVD-FMKDose-dependently inhibited caspase-3 activity. researchgate.net

Neuroprotective Studies in Models of Neurological Injury and Neurodegeneration

The application of Z-DEVD-CMK has provided significant insights into the mechanisms of neuronal cell death following acute neurological injury and in chronic neurodegenerative conditions. explorationpub.com Apoptosis is a recognized contributor to the secondary damage cascade that follows events like traumatic brain injury (TBI) and spinal cord injury (SCI). nih.govmdpi.com

In a rat model of traumatic SCI, local application of Z-DEVD-fmk immediately after injury significantly reduced the number of apoptotic cells at the injury site. nih.gov This reduction in cell death was correlated with improved functional recovery, as demonstrated by better motor scale scores and performance on an inclined-plane test. nih.gov Similarly, in a mouse model of TBI, administration of Z-DEVD-fmk improved neurological function and reduced lesion volumes. nih.govresearchgate.net The protective effect in TBI was linked not only to the inhibition of apoptosis but also to the attenuation of calpain-mediated necrotic cell death. nih.gov The use of Z-DEVD-FMK has also been explored as a neuroprotective agent in models of ischemic stroke. researchgate.net These studies highlight that inhibiting caspase-3 with Z-DEVD-CMK can be a viable strategy to mitigate neuronal loss and preserve function after traumatic and ischemic insults to the central nervous system.

Table 2: Neuroprotective Effects of Z-DEVD-FMK in Neurological Injury Models Data compiled from multiple sources.

Experimental ModelKey FindingsProposed MechanismReference
Rat Spinal Cord Injury (Weight-drop)Reduced apoptotic index; improved motor function recovery.Inhibition of caspase-3 mediated apoptosis in spinal cord cells. nih.gov
Mouse Traumatic Brain Injury (CCI)Improved neurologic function; reduced lesion volumes.Inhibition of calpain-related necrotic cell death and apoptosis. nih.gov, researchgate.net
Mouse Focal Cerebral IschemiaReduced infarct size and behavioral deficits.Inhibition of caspase-3 mediated apoptosis. researchgate.net

Hepatic Injury Models

The inhibitor Z-DEVD-CMK (trifluoroacetate salt) has been utilized in experimental models to investigate the mechanisms of liver damage. While specific studies focusing solely on the trifluoroacetate (B77799) salt form in hepatic injury are not detailed in the provided search results, the broader application of Z-DEVD-CMK is relevant. This compound is known to be an irreversible inhibitor of caspase-3. biomol.com Caspase-3 is a critical enzyme in the apoptotic pathway, which is a form of programmed cell death implicated in various forms of liver injury, including those induced by toxins and ischemia-reperfusion.

Lymphoma Research

In the context of lymphoma research, Z-DEVD-CMK (trifluoroacetate salt) serves as a key reagent for studying the mechanisms of apoptosis. Lymphomas, being cancers of the lymphatic system, often exhibit dysregulated apoptotic pathways, which contributes to their survival and proliferation. The study of apoptosis in lymphoma cells is crucial for developing new therapeutic strategies.

Z-DEVD-CMK has been shown to have no effect on certain cathepsins in Jurkat T cells, a cell line commonly used in leukemia and lymphoma research. biomol.com This specificity allows researchers to focus on the caspase-mediated apoptotic pathways without the confounding effects of inhibiting these other proteases. By using Z-DEVD-CMK, scientists can investigate the efficacy of pro-apoptotic cancer therapies and understand the resistance mechanisms that lymphoma cells may develop. The inhibition of caspase-3 by Z-DEVD-CMK can help to elucidate the signaling cascades that lead to programmed cell death in these cancer cells.

Advanced Methodological Considerations for Utilizing Z Devd Cmk

Integration in Enzyme Activity Assays

The irreversible nature of Z-DEVD-CMK's binding to the catalytic site of caspase-3 makes it an invaluable tool in various enzyme activity assays. Its high specificity allows researchers to dissect the specific role of caspase-3 in complex biological systems.

Application in Fluorogenic Caspase Activity Assays

Fluorogenic assays are a cornerstone of apoptosis research, providing a sensitive and quantifiable measure of caspase activity. These assays utilize synthetic substrates that are non-fluorescent until cleaved by a specific caspase, releasing a fluorescent molecule. Z-DEVD-CMK is frequently employed in these assays as a specific inhibitor to confirm that the observed fluorescence is indeed a result of caspase-3/7 activity.

The core principle involves the cleavage of a peptide sequence, typically DEVD, from a fluorescent reporter molecule. Commonly used fluorogenic substrates include:

Z-DEVD-AMC (7-amino-4-methylcoumarin): Upon cleavage by caspase-3, the highly fluorescent AMC is released. aatbio.com

Z-DEVD-AFC (7-amino-4-trifluoromethylcoumarin): This substrate offers a spectral shift upon cleavage, which can be advantageous in certain experimental setups. medchemexpress.com

Z-DEVD-R110 (Rhodamine 110): This substrate undergoes a two-step cleavage process, resulting in a significant increase in fluorescence, enhancing sensitivity. abpbio.com

DEVD-NucView488™: This live-cell assay substrate consists of a fluorogenic DNA dye coupled to the DEVD peptide. Once cleaved by caspase-3/7, the dye is released, binds to DNA, and fluoresces. nih.gov

In these assays, a parallel experiment including Z-DEVD-CMK serves as a negative control. A significant reduction in fluorescence in the presence of the inhibitor validates that the signal is specific to the activity of DEVD-cleaving caspases. For example, in studies using Jurkat cells treated with staurosporine (B1682477) to induce apoptosis, the addition of a pan-caspase inhibitor like Z-VAD-FMK significantly reduces the fluorescent signal generated by the cleavage of Ac-DEVD-AMC, confirming the signal is caspase-dependent. stemcell.com

Table 1: Common Fluorogenic Substrates for Caspase-3/7 Activity Assays

Substrate Fluorophore Principle of Detection
Z-DEVD-AMC 7-amino-4-methylcoumarin (AMC) Release of fluorescent AMC upon cleavage. aatbio.com
Z-DEVD-AFC 7-amino-4-trifluoromethylcoumarin (AFC) Fluorescence shift upon cleavage of the AFC fluorophore. medchemexpress.com
Z-DEVD-R110 Rhodamine 110 (R110) Two-step cleavage releases the highly fluorescent R110. abpbio.com
DEVD-NucView488™ NucView488™ Cleavage releases a DNA dye that fluoresces upon binding to DNA. nih.gov

Use in Plasmon Ruler Nanosensors for Caspase Activity Detection

A novel application for assessing caspase activity involves the use of plasmon ruler nanosensors. These sensors consist of a pair of noble metal nanoparticles linked by a peptide sequence that is a substrate for a specific caspase. nih.gov The close proximity of the nanoparticles results in a strong plasmon coupling, leading to a high light scattering intensity. nih.gov When the linker peptide is cleaved by an active caspase, the nanoparticles separate, causing a sharp decrease in the scattering intensity. nih.gov

In the development and validation of caspase-3 selective plasmon rulers (C3SPRs), Z-DEVD-CMK is used as a critical negative control. nih.govacs.org For instance, researchers designed a C3SPR using a pair of core-shell nanoparticles connected by a caspase-3 cleavage sequence. nih.gov When these nanosensors were exposed to lysates from cancer cells induced to undergo apoptosis, a significant decrease in light scattering was observed, indicating caspase-3 activity. nih.gov The addition of 100 μM Z-DEVD-CMK to the assay resulted in minimal cleavage events, confirming that the observed signal was specifically due to caspase-3. nih.govacs.org This technology has shown remarkable sensitivity, capable of detecting caspase-3 activity from as little as 10 ng of total protein from cellular lysate. nih.govacs.org

Inhibition in Cell-Free Systems

Cell-free systems, which typically consist of cellular extracts containing the necessary enzymatic machinery, are powerful tools for studying the biochemical pathways of apoptosis in a controlled environment. In these systems, Z-DEVD-CMK is used to specifically inhibit caspase-3 and related caspases to understand their role in the apoptotic cascade.

For example, in a cell-free assay designed to investigate the effects of the caspase inhibitor, Z-DEVD-FMK was shown to reduce the hydrolysis of casein by purified calpain I, suggesting a potential cross-reactivity or indirect effect. nih.govresearchgate.net Furthermore, in studies of neuronal cell death models, Z-DEVD-FMK was used to demonstrate that it could attenuate neuronal death and the breakdown of specific cellular proteins. nih.govresearchgate.net The inhibitor is also used in caspase activity assays with cell lysates to confirm that the measured activity is due to specific caspases. selleckchem.com For instance, after treating cells to induce apoptosis, lysates are incubated with a fluorogenic substrate in the presence or absence of Z-DEVD-CMK. A significant reduction in substrate cleavage in the presence of the inhibitor confirms the activity is attributable to DEVD-specific caspases. selleckchem.com

Impact of Trifluoroacetate (B77799) Counter-Ion in Experimental Design

Synthetic peptides, including Z-DEVD-CMK, are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that frequently utilizes trifluoroacetic acid (TFA). nih.gov As a result, the final peptide product is often a salt with trifluoroacetate as the counter-ion. nih.gov The presence of this counter-ion can have significant, and often overlooked, implications for experimental outcomes.

Influence on Peptide Properties and Experimental Outcomes

The trifluoroacetate (TFA) counter-ion can influence both the physicochemical and biological properties of peptides. nih.govgenscript.com TFA can affect the secondary structure of peptides by altering hydrogen-bonding networks. nih.gov This is a critical consideration as the conformation of a peptide inhibitor like Z-DEVD-CMK can impact its binding affinity and inhibitory potency. Furthermore, the presence of TFA can interfere with certain analytical techniques. For example, TFA has a strong infrared (IR) absorption band that can overlap with the amide I band of peptides, complicating structural analysis by FTIR spectroscopy. researchgate.net

The biological activity of peptides can also be affected by the TFA counter-ion. nih.gov While often considered inert, TFA has been shown to elicit biological effects, including influencing cell growth and acting as an allosteric regulator of certain receptors. genscript.com The presence of TFA in a peptide preparation can therefore introduce an unintended variable into an experiment, potentially confounding the interpretation of results. researchgate.net

Considerations for Cell-Based and In Vivo Studies

In cell-based and in vivo studies, the potential bioactivity of the trifluoroacetate (TFA) counter-ion is a significant concern. nih.gov Residual TFA in peptide preparations can lead to unpredictable fluctuations in experimental data. genscript.com For instance, TFA has been reported to have cytotoxic effects on certain cell types and can inhibit cell proliferation. nih.govresearchgate.net

For in vivo experiments, the presence of TFA is even more critical. TFA can trifluoroacetylate amino groups in proteins and phospholipids, which can potentially elicit an immune response. genscript.com Given these potential confounding effects, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate (B1210297), before conducting biological assays. genscript.com Various methods exist for this counter-ion exchange, including lyophilization from an acid solution and ion-exchange chromatography. researchgate.netnih.gov

Strategies for Mitigating Counter-Ion Effects

The trifluoroacetate (TFA) counter-ion, often present in synthetic peptides like Z-DEVD-CMK due to its use in solid-phase synthesis and purification, can introduce unintended biological and physicochemical effects, necessitating strategies for its mitigation or removal. nih.govgenscript.com The presence of TFA has been shown to interfere with assays and produce biological effects independent of the peptide itself. For instance, TFA can suppress the proliferation of osteoblasts and chondrocytes in a dose-dependent manner, with effects observed at concentrations as low as 10 nM. genscript.com.cn In other contexts, such as with murine glioma cells, TFA has been reported to stimulate cell growth and enhance protein synthesis. genscript.com.cnnih.gov These confounding effects underscore the importance of considering the influence of the TFA counter-ion in experimental design.

Several methods have been developed to exchange or remove the trifluoroacetate counter-ion from peptide preparations. The traditional approach involves repeated freeze-drying of the peptide in the presence of a stronger acid, typically hydrochloric acid (HCl), which has a lower pKa than trifluoroacetic acid. nih.govtoxicdocs.org However, the highly acidic conditions (pH < 1) required for this method can risk peptide degradation. nih.govtoxicdocs.org

Alternative, milder strategies have been critically evaluated and offer viable options for TFA removal. nih.govresearchgate.net These include ion-exchange chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), and a deprotonation/reprotonation cycle. nih.govtoxicdocs.orgresearchgate.net Ion-exchange resins can effectively swap TFA for a more biocompatible counter-ion like acetate under mildly acidic conditions. toxicdocs.orgresearchgate.net Similarly, RP-HPLC can be used with an eluent containing a different ion-pairing agent, such as acetic acid, to achieve the exchange. researchgate.net The deprotonation/reprotonation method involves using a basic solution to remove the TFA, which is particularly effective but depends on the peptide's stability in basic conditions. nih.govresearchgate.net The choice of method depends on the specific peptide's chemical properties and sensitivities. toxicdocs.org

Table 1: Comparison of Methods for Trifluoroacetate (TFA) Counter-Ion Exchange

MethodPrincipleAdvantagesDisadvantagesReference
Lyophilization with Strong Acid (e.g., HCl) Displacement of TFA by an excess of a stronger acid, followed by removal of the volatile acids via freeze-drying.Simple and established procedure.Harsh acidic conditions (pH < 1) may cause peptide degradation; limited choice of replacement ions. nih.govtoxicdocs.org
Reverse-Phase HPLC (RP-HPLC) The peptide is passed through an HPLC column with a mobile phase containing a different, weaker acid (e.g., acetic acid) as the ion-pairing agent.Allows for partial to almost complete exchange; purification and exchange occur in one step.May require multiple runs; introduces the new counter-ion in large excess. nih.govresearchgate.net
Ion-Exchange Chromatography The peptide solution is passed through an anion-exchange resin pre-loaded with the desired counter-ion (e.g., acetate or chloride).High efficiency (>95% exchange); performed in mild conditions; can be tailored with various counter-ions.Requires careful selection of resin and conditions to ensure peptide recovery. toxicdocs.orgresearchgate.netresearchgate.net
Deprotonation/Reprotonation The peptide's basic groups are deprotonated in a basic solution to release the TFA counter-ion, followed by reprotonation with the desired acid.Allows for complete removal of TFA.The required basic conditions can degrade sensitive peptides. nih.govresearchgate.net

Considerations for Cell Permeability in Experimental Models

The efficacy of Z-DEVD-CMK as a caspase-3 inhibitor in cellular models is fundamentally dependent on its ability to cross the plasma membrane and reach its cytosolic target. nih.gov Z-DEVD-CMK is designed as a cell-permeable inhibitor, an attribute enhanced by specific chemical modifications. The inclusion of a benzyloxycarbonyl (Z) group at the N-terminus and the fluoromethyl ketone (FMK) reactive group contribute to its hydrophobicity and ability to enter cells. nih.gov The FMK moiety allows the compound to act as an irreversible inhibitor with no inherent cytotoxicity.

Despite its design, the cell permeability of peptide-based inhibitors like Z-DEVD-CMK can be a limiting factor and may vary across different cell types and experimental conditions. nih.govnih.gov For some peptide inhibitors, poor cell activity has been attributed to limited permeability. nih.gov While modifications such as O-methylation of side-chain carboxylic acids have been traditionally used to neutralize charges and improve permeability, recent research challenges the universal necessity of this strategy, suggesting that in some cases, it may not be the limiting factor for cellular uptake. nih.gov

To overcome permeability challenges with larger or less permeable inhibitors, researchers have employed "Trojan peptide" strategies, where the inhibitor is linked to a cell-penetrating peptide like Tat or Penetratin1. nih.gov Furthermore, the development of novel inhibitors focuses on optimizing structure for improved kinetics and permeability without relying on traditional modifications like O-methylation. nih.gov For instance, the inhibitor Ac-ATS010-KE demonstrated effective apoptosis protection without side-chain methylation, indicating that neutralizing free carboxylic acids is not always a prerequisite for cell entry. nih.gov When using Z-DEVD-CMK, it is crucial to empirically determine its effective concentration and incubation time for the specific cell model being studied, as permeability and subsequent inhibitory activity can be influenced by the unique characteristics of the cell line. medchemexpress.com

Table 2: Research Findings on Cell Permeability of Caspase Inhibitors

InhibitorKey FindingExperimental ModelReference
Z-VAD(OMe)-FMK O-methylation of side chains is a well-established strategy to unmask carboxylates via cellular esterases, improving permeability.General reference to peptide modification strategies. nih.gov
Ac-ATS010-KE A selective caspase-3 inhibitor that is cell-permeable and effective without side-chain methylation, challenging the necessity of this modification for permeability.Cellular settings, protection against extrinsic apoptosis. nih.gov
Ac-DMPD/DMLD-CMK Developed as cell-permeable inhibitors that effectively blocked caspase-3 activity in cells, proving more potent than Z-DEVD-FMK in the models tested.Hepatocytes, macrophages, and a mouse model of acute hepatic failure. nih.gov
Z-DEVD-CMK Described as a cell-permeable, irreversible inhibitor used to study caspase-3-dependent apoptosis.Jurkat T cells; rat model of endotoxin-induced myocardial dysfunction. biomol.com
Ac-DEVD-CHO A cell-permeable aldehyde inhibitor used to suppress programmed cell death in plant pollen tubes.Petunia pollen tubes. nih.gov

Comparative Analysis with Other Protease Inhibitors

Comparison with Other Caspase-3 Inhibitors (e.g., Z-DEVD-FMK, Ac-DEVD-CHO)

Z-DEVD-CMK belongs to a family of inhibitors that target caspase-3, a key executioner caspase in the apoptotic pathway. Its efficacy and characteristics can be benchmarked against other well-known caspase-3 inhibitors such as Z-DEVD-FMK and Ac-DEVD-CHO.

Z-DEVD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a widely used, irreversible caspase-3 inhibitor. selleckchem.combdbiosciences.com Like Z-DEVD-CMK, it features the DEVD tetrapeptide recognition sequence, which mimics the cleavage site of PARP, a natural substrate of caspase-3. biotium.com Both Z-DEVD-CMK and Z-DEVD-FMK are cell-permeable and have been shown to effectively inhibit apoptosis in various cell lines. bdbiosciences.com However, the potency can vary. For instance, a study developing novel gasdermin E-derived inhibitors found their compounds, Ac-DMPD-CMK and Ac-DMLD-CMK, to be more potent inhibitors of recombinant human active caspase-3 than Z-DEVD-FMK, with IC₅₀ values of 0.5456 µM and 0.7455 µM, respectively, compared to 1.326 µM for Z-DEVD-FMK. nih.gov

Ac-DEVD-CHO (N-acetyl-aspartyl-glutamyl-valyl-aspartal) is another specific, but reversible, inhibitor of caspase-3. selleckchem.combiotium.commedchemexpress.com The aldehyde (-CHO) functional group distinguishes it from the fluoromethylketone (FMK) and chloromethylketone (CMK) inhibitors. While Ac-DEVD-CHO is potent, with a reported Kᵢ value of 0.23 nM for caspase-3, its in vivo stability and cell activity can be limited. nih.govmedchemexpress.com In a study comparing inhibitors to improve T-cell viability during gene editing, both Z-DEVD-FMK and Ac-DEVD-CHO were found to be less toxic to T-cells than pan-caspase inhibitors. mdpi.com Both effectively increased T-cell viability by inhibiting caspase-3, with Z-DEVD-FMK treatment at 20 µM increasing viability from 57% to 71%, and Ac-DEVD-CHO at the same concentration increasing it from 57% to 68%. mdpi.com

The choice between these inhibitors often depends on the experimental context, balancing the need for irreversible versus reversible inhibition, cell permeability, and potential off-target effects. The benzyloxycarbonyl (Z) group on Z-DEVD-CMK and Z-DEVD-FMK enhances hydrophobicity and cell permeability compared to the acetyl (Ac) group on Ac-DEVD-CHO. nih.gov

Table 1: Comparison of Caspase-3 Inhibitors

Feature Z-DEVD-CMK (trifluoroacetate salt) Z-DEVD-FMK Ac-DEVD-CHO
Inhibition Type Irreversible Irreversible selleckchem.combdbiosciences.com Reversible, Competitive selleckchem.combiotium.com
Target Caspase-3 medchemexpress.com Caspase-3 selleckchem.combdbiosciences.com Caspase-3/7 biotium.com
Functional Group Chloromethylketone (CMK) biorxiv.org Fluoromethylketone (FMK) rndsystems.com Aldehyde (CHO) nih.gov
Cell Permeability Cell-permeable medchemexpress.com Cell-permeable bdbiosciences.com Cell-permeable
Reported Potency Attenuates injury in vivo medchemexpress.com IC₅₀ = 1.326 µM for human caspase-3 nih.gov Kᵢ = 0.23 nM for caspase-3 medchemexpress.com
Key Feature Irreversible inhibition Widely used, irreversible inhibitor selleckchem.combdbiosciences.com Reversible inhibition, but may have lower stability in vivo nih.gov

Selectivity Profile Against Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)

A critical aspect of an inhibitor's profile is its selectivity. Z-DEVD-CMK, designed as a caspase-3 inhibitor, is often compared to pan-caspase inhibitors like Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-fluoromethylketone) to assess its specificity.

Z-VAD-FMK is a broad-spectrum, irreversible caspase inhibitor that binds to the catalytic site of multiple caspases, thereby blocking a wide range of apoptotic processes. invivogen.compromega.com It is known to potently inhibit human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the exception of caspase-2. invivogen.com This broad activity makes it a useful tool for determining if a cellular process is caspase-dependent, but it cannot delineate the role of a specific caspase.

In contrast, Z-DEVD-CMK is designed for greater selectivity towards caspase-3 and other DEVD-ases like caspase-7. biorxiv.orgnih.gov However, the DEVD peptide sequence is not exclusively recognized by caspase-3. Research indicates that Z-DEVD-FMK, which shares the same peptide sequence, also exhibits inhibitory activity against other caspases, including caspase-6, -7, -8, and -10. selleckchem.com One study found that both Z-DEVD-FMK and the pan-caspase inhibitor Z-VAD-FMK showed the same inhibitory competency for caspase-3, -8, and -9 activities in a fluorometric protease assay. researchgate.net This suggests that while Z-DEVD-based inhibitors are more selective than Z-VAD-FMK, they are not entirely specific to caspase-3 and can have significant cross-reactivity. Studies have highlighted that many commercially available caspase inhibitors based on optimal substrate sequences lack absolute selectivity when tested against endogenous caspases. nih.gov

Therefore, while Z-DEVD-CMK offers a more targeted approach to inhibiting apoptosis compared to Z-VAD-FMK, researchers must consider its potential to inhibit other caspases, particularly when interpreting results about the specific role of caspase-3. selleckchem.comresearchgate.net

Table 2: Selectivity Comparison: Z-DEVD-CMK vs. Z-VAD-FMK

Inhibitor Primary Target(s) Inhibitory Spectrum Key Characteristic
Z-DEVD-CMK Caspase-3 medchemexpress.com Selective for DEVD-ases (Caspase-3/7), but cross-reactivity with other caspases (e.g., -8, -9) is reported for DEVD-based inhibitors. selleckchem.comresearchgate.net More selective than pan-caspase inhibitors.
Z-VAD-FMK Pan-caspase invivogen.compromega.com Broad-spectrum; inhibits most caspases (caspase-1, -3, -4, -5, -6, -7, -8, -9, -10). invivogen.com Used to demonstrate general caspase dependence. invivogen.compromega.com

Distinction from Inhibitors of Other Caspase Subtypes (e.g., Caspase-1, -8, -9)

The caspase family is divided into initiator caspases (e.g., caspase-1, -8, -9) and executioner caspases (e.g., caspase-3, -6, -7). Z-DEVD-CMK is an executioner caspase inhibitor, distinguishing it from inhibitors designed to target initiator caspases.

Caspase-1 Inhibitors: Caspase-1 is an inflammatory caspase. Inhibitors like Ac-YVAD-CMK or Belnacasan (VX-765) are designed to be selective for this enzyme. selleckchem.com Z-DEVD-FMK has been shown to have no significant binding or inhibitory effect on caspase-4 (another inflammatory caspase), suggesting a degree of selectivity away from this subfamily. nih.gov

Caspase-8 and -9 Inhibitors: Caspase-8 and -9 are key initiator caspases in the extrinsic and intrinsic apoptotic pathways, respectively. Specific inhibitors for these include Z-IETD-FMK for caspase-8 and Z-LEHD-FMK for caspase-9. selleckchem.comnih.gov However, the selectivity of these inhibitors is often questionable. One study demonstrated that Z-DEVD-FMK showed significant cross-reactivity towards caspase-8 at all tested concentrations and completely inhibited caspase-9 at high concentrations. Another study using a fluorometric assay reported that Z-DEVD-FMK inhibits caspase-8 and caspase-9 activities as effectively as it inhibits caspase-3. researchgate.net This lack of specificity is a known issue with peptide-based inhibitors containing the FMK reactive group. nih.gov

This cross-reactivity underscores a significant challenge in the field: the structural similarity and overlapping substrate specificities among caspases make the design of truly selective inhibitors difficult. biorxiv.org Therefore, while Z-DEVD-CMK is categorized as a caspase-3 inhibitor, its potential effects on initiator caspases like caspase-8 and -9 cannot be disregarded, a factor that must be controlled for in experimental design. researchgate.net

Table 3: Cross-reactivity Profile of DEVD-based Inhibitors

Caspase Subtype Targeted Inhibitor Example Reported Activity of Z-DEVD-FMK
Caspase-1 Belnacasan (VX-765) selleckchem.com Low to no inhibition reported. nih.gov
Caspase-8 Z-IETD-FMK selleckchem.comnih.gov Significant cross-reactivity; can inhibit caspase-8. selleckchem.comresearchgate.net
Caspase-9 Z-LEHD-FMK selleckchem.com Significant cross-reactivity; can inhibit caspase-9, especially at higher concentrations. researchgate.net

Future Research Directions and Unresolved Questions

Elucidating Novel Molecular Targets and Off-Target Effects

While Z-DEVD-CMK is recognized for its inhibitory action on caspase-3, it is also known to inhibit other caspases, including caspases-6, -7, -8, and -10. bpsbioscience.com A significant area of future investigation lies in comprehensively identifying and characterizing its full range of molecular targets. This includes exploring potential "off-target" effects, where the compound interacts with proteins other than its intended caspase targets. For instance, some studies have suggested that the neuroprotective effects of Z-DEVD-FMK, a closely related compound, may in part be due to the inhibition of calpain-related necrotic cell death, indicating a broader spectrum of activity than just caspase inhibition. researchgate.netapexbt.com

Further research is needed to systematically screen for these off-target interactions. This could involve advanced proteomic techniques to identify proteins that bind to Z-DEVD-CMK within a cellular context. Understanding these interactions is crucial for interpreting experimental results accurately and for the development of more specific inhibitors. A study on a similar caspase inhibitor, Z-VAD(OMe)-FMK, highlighted the potential for promiscuous binding to multiple host cell proteins, which could influence its antiviral activity. nih.gov

Optimization of Specificity and Potency in Complex Biological Systems

A key challenge in the use of any chemical probe is achieving high specificity and potency within the intricate environment of a living cell or organism. While Z-DEVD-CMK is a potent inhibitor, its cross-reactivity with multiple caspases can complicate the attribution of observed effects to the inhibition of a single caspase. bpsbioscience.comnih.gov Future research will likely focus on modifying the Z-DEVD-CMK scaffold to enhance its selectivity for caspase-3.

Computational docking studies and medicinal chemistry approaches can be employed to design new analogs with improved binding affinity and specificity. For example, the development of Ac-DNLD-CHO, a novel caspase-3 inhibitor, demonstrated that rational design based on the enzyme's active site could yield inhibitors with greater selectivity than the traditional DEVD sequence. nih.gov Similar strategies could be applied to refine the Z-DEVD-CMK structure. Furthermore, investigating the compound's performance in more complex biological models, such as organoids and in vivo systems, will be essential to validate its optimized properties.

Development of Advanced Experimental Probes Based on Z-DEVD-CMK Scaffold

The core structure of Z-DEVD-CMK provides a valuable starting point for the creation of more sophisticated experimental tools. By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the Z-DEVD-CMK scaffold, researchers can develop probes for a variety of applications. These could include activity-based probes for visualizing active caspase-3 in living cells, affinity probes for isolating and identifying caspase-3 binding partners, and diagnostic tools for detecting apoptosis in tissue samples.

The development of fluorogenic substrates like Ac-DEVD-AMC for detecting caspase activity has already proven the value of such derivatization. nih.gov Applying similar principles to Z-DEVD-CMK could lead to the creation of powerful new reagents for studying the spatial and temporal dynamics of apoptosis and other cellular processes.

Broader Applications in Investigating Cellular Homeostasis and Disease Pathways

The role of caspases, particularly caspase-3, extends beyond apoptosis to other fundamental cellular processes, including inflammation, cell differentiation, and proliferation. researchgate.net Consequently, Z-DEVD-CMK has significant potential for use in a broader range of research areas. Future studies could leverage this inhibitor to investigate the intricate roles of caspase-3 in maintaining cellular homeostasis and its contribution to various disease states.

For example, Z-DEVD-CMK has been used to study neuronal cell death in models of traumatic brain injury and has shown neuroprotective effects. bio-techne.comresearchgate.netnih.gov It has also been investigated in the context of liver injury, where it was shown to be less effective than newly developed inhibitors at alleviating damage. nih.gov Additionally, research has explored its effects on the survival and function of platelets during storage. nih.gov Expanding the use of Z-DEVD-CMK and its derivatives to other disease models, such as cancer, neurodegenerative disorders, and inflammatory conditions, could provide valuable insights into their underlying mechanisms and identify new therapeutic targets. researchgate.net

Q & A

Basic Research Questions

Q. What is the optimal concentration range for Z-DEVD-CMK in cell-based apoptosis assays?

  • Methodology: Start with a titration series (e.g., 5–50 µM) to assess caspase-3 inhibition efficacy without cytotoxicity. Evidence from chitosan-induced apoptosis studies shows 20 µM Z-DEVD-CMK effectively attenuates caspase-3 activity without compromising cell viability . Validate using fluorogenic substrates (e.g., Z-DEVD-AFC) to measure residual caspase-3 activity .
  • Controls: Include untreated cells and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to distinguish caspase-3-specific effects from off-target inhibition .

Q. How should Z-DEVD-CMK stock solutions be prepared to ensure stability?

  • Protocol: Dissolve the trifluoroacetate salt in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10–20 mM. Aliquot and store at −20°C to prevent freeze-thaw degradation.
  • Quality Control: Verify solubility and activity via HPLC or mass spectrometry, as trifluoroacetic acid (TFA) residues may interfere with downstream assays (e.g., altering pH or ionic strength) .

Q. Does Z-DEVD-CMK selectively inhibit caspase-3, or does it cross-react with other caspases?

  • Validation: Perform enzymatic assays with recombinant caspases (e.g., caspase-6, -7, -8) using fluorogenic substrates. For example, Z-DEVD-CMK shows minimal inhibition of caspase-1 in Toll-like receptor signaling studies, confirming specificity for caspase-3/-7 under standardized conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How to resolve contradictions in literature regarding reversible vs. irreversible inhibition by Z-DEVD-CMK?

  • Analysis Framework:

Kinetic Studies: Pre-incubate Z-DEVD-CMK with caspase-3 and measure residual activity over time. Irreversible inhibitors exhibit time-dependent inactivation, while reversible inhibitors show competitive kinetics .

Structural Confirmation: Use X-ray crystallography or mutagenesis to assess covalent modification of caspase-3’s active site. Chloromethyl ketone (CMK) groups typically form irreversible thioether bonds with cysteine residues .

  • Note: Discrepancies may arise from assay conditions (e.g., pH, redox state) or cell permeability limitations .

Q. What experimental strategies can differentiate caspase-3-dependent apoptosis from necroptosis or pyroptosis?

  • Integrated Approach:

  • Combine Z-DEVD-CMK with necroptosis inhibitors (e.g., Necrostatin-1) or pyroptosis blockers (e.g., VX-765).
  • Use flow cytometry with Annexin V/propidium iodide to quantify apoptotic vs. necrotic populations.
  • Validate via Western blotting for cleaved PARP (apoptosis marker) and gasdermin D (pyroptosis marker) .

Q. How does the trifluoroacetate counterion influence Z-DEVD-CMK’s biochemical properties?

  • Critical Considerations:

  • Solubility: TFA enhances aqueous solubility but may reduce membrane permeability. Compare activity of trifluoroacetate salt with other salt forms (e.g., acetate) in cellular uptake assays.
  • Interference: TFA residues can alter LC-MS/MS spectra or NMR signals. Use desalting columns or dialysis to remove excess TFA before analytical workflows .

Data Interpretation and Troubleshooting

Q. Why might Z-DEVD-CMK fail to inhibit caspase-3 in certain cell lines?

  • Potential Causes:

  • Poor Cellular Uptake: Use a cell-permeable derivative (e.g., FMK-conjugated inhibitors) or electroporation to enhance delivery.
  • Compensatory Pathways: Test for caspase-3-independent apoptosis mechanisms (e.g., caspase-6 activation) using knockdown models .

Q. How to address batch-to-batch variability in Z-DEVD-CMK activity?

  • Quality Assurance:

Verify purity (>95%) via reverse-phase HPLC.

Standardize activity using in vitro caspase-3 inhibition assays with recombinant enzyme.

Cross-reference CAS number (250584-13-5) and synthesis protocols (e.g., solid-phase peptide synthesis) to ensure consistency .

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